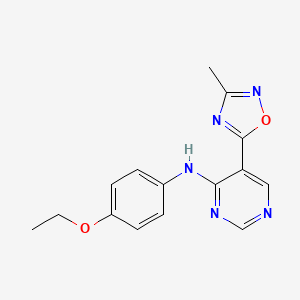
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate is a complex organic molecule featuring a thiophene ring, an isoxazole ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Thiophene Ring Introduction: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Benzoate Ester Formation: The final step involves esterification of the isoxazole-thiophene intermediate with 2-((difluoromethyl)sulfonyl)benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the difluoromethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a scaffold for the development of new pharmaceuticals. The presence of the isoxazole and thiophene rings suggests potential activity as enzyme inhibitors or receptor modulators.
Medicine
In medicine, derivatives of this compound could be investigated for their anti-inflammatory, antimicrobial, or anticancer properties. The difluoromethylsulfonyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene ring.
Mecanismo De Acción
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring could participate in hydrogen bonding or π-π stacking interactions, while the thiophene ring could engage in hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(2-Chlorophenyl)isoxazol-3-yl)methyl benzoate
- (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(trifluoromethyl)benzoate
- (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylsulfonyl)benzoate
Uniqueness
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate: is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic properties and enhances metabolic stability. This makes it a valuable compound for the development of pharmaceuticals and advanced materials.
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(difluoromethylsulfonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO5S2/c17-16(18)26(21,22)14-6-2-1-4-11(14)15(20)23-9-10-8-12(24-19-10)13-5-3-7-25-13/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGXJXPTCNIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide](/img/structure/B2742867.png)

![4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2742872.png)

![2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide](/img/structure/B2742874.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide](/img/structure/B2742875.png)


![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2742880.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2742881.png)

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)
![11-(pyrrolidin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene](/img/structure/B2742887.png)
![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)
